molecular formula C16H16N2O3S B6582771 2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 1189440-33-2

2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6582771
CAS No.: 1189440-33-2
M. Wt: 316.4 g/mol
InChI Key: UPXVQTXQAFLARB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule. The presence of the “dihydro-2H-1lambda6,2,4-benzothiadiazine” moiety suggests that it might be a heterocyclic compound containing nitrogen and sulfur atoms .


Synthesis Analysis

The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions. For instance, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. These techniques provide information about the types of atoms present in the molecule, their connectivity, and the functional groups .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For instance, the presence of an ester or amide group can make the compound susceptible to hydrolysis. Similarly, the presence of a double bond can make the compound undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like solubility, melting point, boiling point, etc., can be predicted based on its structure and functional groups. For example, the presence of polar functional groups can increase the solubility of the compound in polar solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Compounds that are highly reactive or bioactive can be hazardous. Therefore, proper safety measures should be taken while handling such compounds .

Future Directions

The future research directions for a compound depend on its potential applications. If the compound shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if the compound has unique chemical reactivity, it could be used to develop new synthetic methodologies .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-8-12(2)10-13(9-11)18-16(19)17(3)14-6-4-5-7-15(14)22(18,20)21/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXVQTXQAFLARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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